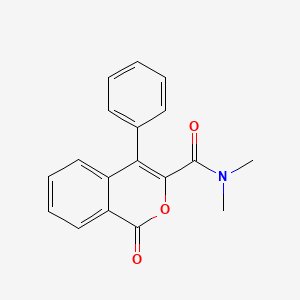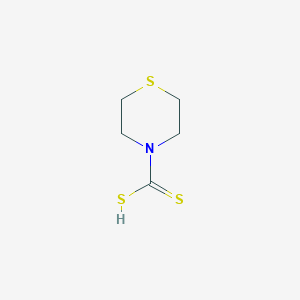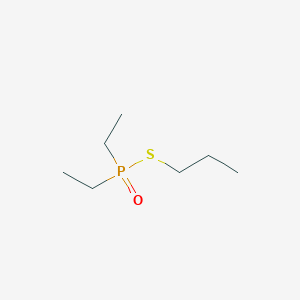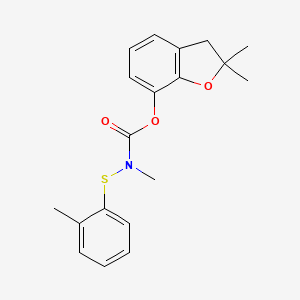
Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound with the molecular formula C19H21NO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Carbosulfan .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves several steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with methyl((2-methylphenyl)thio)carbamic acid chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets industry standards. The reaction conditions are carefully monitored, including temperature, pressure, and reaction time, to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use as a pesticide and insecticide.
Industry: Utilized in the manufacturing of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately causing their death .
Comparación Con Compuestos Similares
Similar Compounds
Carbofuran: Another carbamate insecticide with a similar mechanism of action.
Methomyl: A carbamate insecticide used for controlling pests in various crops.
Aldicarb: A highly toxic carbamate insecticide used in agriculture.
Uniqueness
Carbamic acid, methyl((2-methylphenyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific chemical structure, which provides it with distinct properties and applications. Its ability to inhibit acetylcholinesterase effectively makes it a valuable compound in pest control .
Propiedades
Número CAS |
50722-74-2 |
|---|---|
Fórmula molecular |
C19H21NO3S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-(2-methylphenyl)sulfanylcarbamate |
InChI |
InChI=1S/C19H21NO3S/c1-13-8-5-6-11-16(13)24-20(4)18(21)22-15-10-7-9-14-12-19(2,3)23-17(14)15/h5-11H,12H2,1-4H3 |
Clave InChI |
AMFABWAJFRPEFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



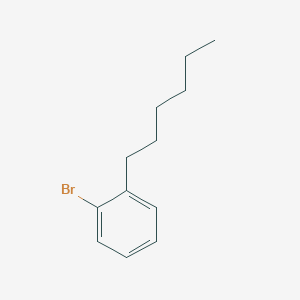

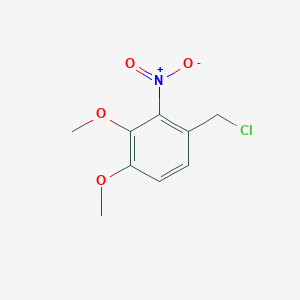
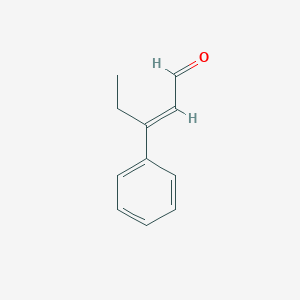
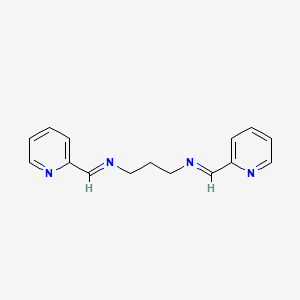
![2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14672047.png)
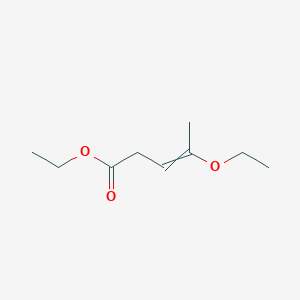

![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
